molecular formula C5H3Br2NO B076924 3,5-Dibromo-2-hydroxypyridine CAS No. 13472-81-6

3,5-Dibromo-2-hydroxypyridine

Cat. No. B076924
CAS RN: 13472-81-6
M. Wt: 252.89 g/mol
InChI Key: XIFRODWVHSZAMM-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxypyridine is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 . It is a crystal powder in physical form and its color ranges from very pale yellow to pale reddish yellow .


Synthesis Analysis

The synthesis of 3,5-Dibromo-2-hydroxypyridine has been reported in the literature . The Sandmeyer reaction, which involves the use of bromine instead of copper halide such as CuBr, has been used for the synthesis .


Molecular Structure Analysis

The molecular structure of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules, which is similar to 3,5-Dibromo-2-hydroxypyridine, has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-hydroxypyridine is a solid at 20 degrees Celsius . It has a melting point ranging from 207.0 to 212.0 degrees Celsius .

Scientific Research Applications

Molecular Structure and Spectral Analysis

3,5-Dibromo-2-hydroxypyridine has been used in theoretical investigations of molecular structures. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods were used to optimize the molecular structures of the compound. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .

Molecular Docking Studies

The compound has been studied as a potential Bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysine residues, such as those on the N-terminal tails of histones. This makes 3,5-Dibromo-2-hydroxypyridine a potential candidate for drug development .

Physicochemical Studies

Physicochemical studies of 3,5-Dibromo-2-hydroxypyridine have been conducted, including the calculation of the UV–visible spectrum of the compound in gas phase and for different solvents .

Synthesis of Other Compounds

3,5-Dibromo-2-hydroxypyridine can be used as a starting material in the synthesis of other compounds. For example, it has been used to produce 2-bromo-4,6-diiodo-3-pyridinol .

Use in Azo Dyes

The compound has been used in the production of azo dyes. Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure .

Synthesis of Pterocellin A

3,5-Dibromo-2-hydroxypyridine has been used in the synthesis of pterocellin A by reacting with kojic acid .

Preparation of 3-Acetylamino-5-ethoxypyridine

3,5-Dibromo-2-hydroxypyridine has been used in the preparation of 3-acetylamino-5-ethoxypyridine. This involves converting 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, allowing this substance to interact with ammonia and acetylating the aminoethoxypyridine thus formed with acetic anhydride .

Safety and Hazards

3,5-Dibromo-2-hydroxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

3,5-dibromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFRODWVHSZAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349077
Record name 3,5-Dibromo-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13472-81-6
Record name 3,5-Dibromo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,5-dibromo-2-hydroxypyridine a useful starting material for synthesizing more complex pyridines?

A1: The presence of two bromine atoms in the 3 and 5 positions of the pyridine ring makes 3,5-dibromo-2-hydroxypyridine susceptible to selective substitution reactions. Researchers have successfully demonstrated chemoselective Suzuki–Miyaura reactions on this compound. This allows for the controlled introduction of aryl groups at specific positions, ultimately leading to the synthesis of various 3,5- and 4,6-diaryl-2-tosyloxypyridines in good yields []. These disubstituted compounds can be further manipulated to create a library of diverse trisubstituted pyridines.

Q2: Can you provide an example of how 3,5-dibromo-2-hydroxypyridine has been used in the synthesis of a biologically relevant compound?

A2: Researchers have achieved the formal synthesis of ficuseptine, a bioactive alkaloid, starting from 3,5-dibromo-2-hydroxypyridine []. The synthesis involved a 5-step process that began with a palladium-catalyzed cross-coupling reaction of the starting material. This example highlights the potential of utilizing 3,5-dibromo-2-hydroxypyridine as a building block for accessing complex molecular structures with potential biological significance.

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